molecular formula C21H17N5O2S2 B4284866 4-({[4-ALLYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOLE

4-({[4-ALLYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOLE

Cat. No.: B4284866
M. Wt: 435.5 g/mol
InChI Key: XNXBZKJLTOAJNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({[4-ALLYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOLE is a complex organic compound that belongs to the class of thiazoles and triazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs .

Preparation Methods

The synthesis of 4-({[4-ALLYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOLE typically involves multi-step reactions starting from readily available starting materialsReaction conditions such as temperature, solvents, and catalysts are carefully optimized to achieve high yields and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole and triazole rings. Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts.

Scientific Research Applications

4-({[4-ALLYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOLE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds include other thiazole and triazole derivatives, such as:

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-4-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O2S2/c1-2-9-26-19(14-5-7-22-8-6-14)24-25-21(26)30-12-16-11-29-20(23-16)15-3-4-17-18(10-15)28-13-27-17/h2-8,10-11H,1,9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNXBZKJLTOAJNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC2=CSC(=N2)C3=CC4=C(C=C3)OCO4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-({[4-ALLYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOLE
Reactant of Route 2
Reactant of Route 2
4-({[4-ALLYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOLE
Reactant of Route 3
Reactant of Route 3
4-({[4-ALLYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOLE
Reactant of Route 4
Reactant of Route 4
4-({[4-ALLYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOLE
Reactant of Route 5
Reactant of Route 5
4-({[4-ALLYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOLE
Reactant of Route 6
Reactant of Route 6
4-({[4-ALLYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOLE

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